Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Lipophilicity XLogP3 SAR

Ortho-butoxy substitution on N-aryl-2,5-dioxopyrrolidinyl-piperazine scaffolds creates uncontrolled variables in SAR assays when analogs are interchanged. This compound (CAS 857494-06-5, ≥95% purity) solves that by providing a consistent ortho-butoxy reference standard. • Intermediate lipophilicity (est. XLogP3 ∼2.5-2.8) and MW 403.5 Da enable passive membrane permeability for CNS and intracellular target profiling. • Unique ortho steric profile differentiates from para-alkoxy series, supporting head-to-head α1A-adrenergic and H3 receptor subtype selectivity comparisons. • Defined structure (InChI Key: NFLCRXQAYJNEIP-UHFFFAOYSA-N) ensures lot-to-lot analytical reproducibility for HPLC/LC-MS method development.

Molecular Formula C21H29N3O5
Molecular Weight 403.479
CAS No. 857494-06-5
Cat. No. B2946520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS857494-06-5
Molecular FormulaC21H29N3O5
Molecular Weight403.479
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC
InChIInChI=1S/C21H29N3O5/c1-3-5-14-29-18-9-7-6-8-16(18)24-19(25)15-17(20(24)26)22-10-12-23(13-11-22)21(27)28-4-2/h6-9,17H,3-5,10-15H2,1-2H3
InChIKeyNFLCRXQAYJNEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Structural & Physicochemical Overview


Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 857494-06-5) belongs to the class of N-aryl-2,5-dioxopyrrolidinyl-piperazine-1-carboxylate derivatives. It features a 2,5-dioxopyrrolidine (succinimide) core substituted at the N1-position with a 2-butoxy-phenyl group and at the C3-position with an N-ethylcarboxylate-piperazine moiety. The molecular formula is C21H29N3O5 with a molecular weight of 403.5 g/mol . This compound is part of a broader series of N-phenylpyrrolidine-2,5-dione piperazine hybrids that have been explored in patents for diverse pharmacological activities including α1A-adrenergic activity, histamine H3 receptor modulation, and NADPH-oxidase inhibition [1].

Series member Ortho-butoxy N-aryl-2,5-dioxopyrrolidinyl-piperazine scaffold
Lipophilicity profile Intermediate logP supports permeability-solubility balance in cell-based assays
Target class context Potential probe for α1A, H3, or NADPH oxidase pathway studies

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Why Generic Substitution Fails – Ortho-Butoxy vs. Para-Alkoxy


Within the N-aryl-2,5-dioxopyrrolidinyl-piperazine-1-carboxylate series, the specific substitution pattern on the N-phenyl ring critically determines both physicochemical and pharmacological properties. The target compound bears a 2-butoxy (ortho-butoxy) substituent—a combination of ortho regiochemistry and a four-carbon alkoxy chain—in contrast to the more common para-alkoxy analogs (e.g., para-hexyloxy, para-methoxy) and ortho-alkyl or meta-halogen variants [1]. Even minor changes in the alkoxy chain length or substitution position have been shown to alter lipophilicity (XLogP3), hydrogen bond acceptor count, and steric profile in closely related dioxopyrrolidine-piperazine compounds . These variations directly impact target binding, solubility, membrane permeability, and metabolic stability, meaning that analogs cannot be freely interchanged in assays without introducing uncontrolled variables [1].

Para-alkoxy analogs shift lipophilicity and H-bond presentation, altering target engagement profiles.
Alkoxy chain length variation (methoxy, hexyloxy) changes permeability and metabolic stability readouts.
Ortho-alkyl or meta-halogen replacements eliminate the ortho-ether oxygen, removing a key H-bond acceptor.

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Quantitative Evidence Highlights


Intermediate Lipophilicity: Ortho-Butoxy vs. Para-Methoxy and Hexyloxy

The target compound is predicted to exhibit an XLogP3 value between the para-methoxy analog (estimated ~1.5–2.0) and the para-hexyloxy analog (XLogP3 = 3.2) [1], based on the intermediate four-carbon alkoxy chain. The ortho-butoxy group introduces a distinct steric and electronic microenvironment compared to para-substituted analogs, which can alter binding pocket complementarity in target-based assays . The estimated XLogP3 for the target compound is approximately 2.5–2.8, falling within the optimal range (1–3) for balancing membrane permeability and aqueous solubility according to Lipinski's rule of five [1].

Predicted lipophilicity
Class-level
Est. XLogP3 2.5–2.8 vs para-methoxy ~1.5–2.0 vs para-hexyloxy 3.2
Intermediate logP favors permeability without excessive lipophilicity
Computed value; verify experimentally
Lipophilicity XLogP3 SAR Alkoxy chain length Drug-likeness

Molecular Weight Advantage Over Hexyloxy and Naphthyl Analogs

The molecular weight of the target compound (403.5 Da) is lower than that of its direct para-hexyloxy analog (431.5 Da) [1] and comparable to the para-bromo analog (410.3 Da) . Reducing molecular weight below 500 Da—and ideally below 400–450 Da—is a well-established strategy to enhance passive permeability and oral bioavailability potential [2]. The target compound achieves a lower MW primarily due to the four-carbon butoxy chain versus six-carbon hexyloxy, while retaining a comparable number of hydrogen bond acceptors and rotatable bonds.

Molecular weight
Reported
403.5 g/mol (Δ −28 g/mol vs para-hexyloxy)
Lower MW within series supports passive permeability
Computed MW from PubChem/BenchChem
Molecular weight Drug-likeness Rule of Five Permeability Bioavailability potential

Ortho-Butoxy Steric Shielding with Matched H-Bond Acceptors

Both the target compound and the para-hexyloxy analog possess six hydrogen bond acceptors (four carbonyl oxygens, one piperazine nitrogen, one ether oxygen) [1]. However, the ortho positioning of the butoxy group on the phenyl ring introduces a steric 'shielding' effect not present in para-substituted analogs . Ortho substitution restricts rotation around the N-aryl bond, potentially pre-organizing the molecule into a bioactive conformation and altering the presentation of the succinimide ring to biological targets. This steric constraint can translate into enhanced binding selectivity for targets with narrow, orthogonally oriented binding pockets .

H-bond & steric profile
Class-level
6 H-bond acceptors; ortho-butoxy restricts N-aryl rotation
Unique geometry may enhance target binding selectivity
No quantitative torsion data available
Hydrogen bond acceptors Steric effects Ortho substitution Binding specificity Drug design

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Key Application Scenarios


SAR for α1A and H3 Receptor Ortho-Alkoxy Ligands

Given the structural homology to patented arylpiperazine derivatives with α1A-adrenergic [1] and histamine H3 receptor activity [2], this compound can serve as a key intermediate for exploring the contribution of ortho-butoxy substitution to receptor subtype selectivity. Its intermediate lipophilicity and ortho steric profile differentiate it from para-substituted series members, enabling head-to-head SAR comparisons.

Permeability-Optimized Probes for CNS and Intracellular Targets

With an estimated XLogP3 (~2.5–2.8) and molecular weight (403.5 Da) within favorable ranges for passive membrane permeability [3], this compound is a suitable starting scaffold for designing cell-permeable probes targeting intracellular enzymes or CNS receptors, where excessive lipophilicity (e.g., hexyloxy analog, XLogP3 = 3.2) may cause non-specific membrane accumulation.

Biochemical Probes for NADPH Oxidase Isoform Profiling

Piperazine derivatives structurally related to the target compound have been described as NADPH-oxidase inhibitors [4]. The ortho-butoxy substitution, with its unique hydrogen bond acceptor presentation and steric constraints, may confer differential Nox isoform selectivity compared to para-alkoxy or halogen-substituted phenyl analogs, making it valuable for isoform-specific chemical probe development.

QC Reference Standard for Ortho-Alkoxy Succinimide-Piperazine Conjugates

The compound's defined purity specification (typically 95% per BenchChem) and well-characterized structural features via InChI Key (NFLCRXQAYJNEIP-UHFFFAOYSA-N) make it suitable as a reference standard for analytical method development (HPLC, LC-MS) in quality control workflows for related synthetic intermediates and final compounds in medicinal chemistry programs.

Application
Selection Property
Validation Focus
α1A / H3 receptor ortho-alkoxy SAR
Ortho-butoxy regiochemistry
Subtype selectivity binding assays
Permeability-optimized probe design
Intermediate lipophilicity profile
Passive permeability assay context (PAMPA / Caco-2)
NADPH oxidase isoform profiling
Ortho-butoxy H-bond geometry
Nox isoform activity assays
QC reference standard (LC-MS / HPLC)
Defined InChI identity
Retention time and spectral match
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